

"comparison of swabbing and tape stripping for skin microbiome sampling"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B146743

[Get Quote](#)

As a Senior Application Scientist, this guide provides an in-depth comparison of two prevalent non-invasive methods for sampling the skin microbiome: swabbing and tape stripping. The choice of sampling method is a critical, foundational step in any skin microbiome study, directly influencing the accuracy, reproducibility, and ultimate biological interpretation of your results. This document is designed to equip researchers, clinicians, and drug development professionals with the necessary data and expert insights to make an informed decision tailored to their specific research objectives.

Introduction: The Criticality of Sample Collection

The skin, our body's largest organ, hosts a complex ecosystem of microorganisms that plays a pivotal role in health and disease. To accurately profile this community, the initial sample collection must be both representative and reproducible. The low biomass of the skin microbiome, coupled with high levels of host DNA, presents significant technical challenges.^[1] ^[2] An ideal sampling method should efficiently capture microbial diversity, minimize contamination, be well-tolerated, and align with the downstream analytical methods, whether they be next-generation sequencing (NGS), culturomics, or multi-omics analyses.

Two of the most common non-invasive techniques are swabbing and tape stripping. While both aim to collect material from the skin surface, they differ fundamentally in their mechanism, the depth of sampling, and the nature of the sample obtained. Understanding these differences is paramount to designing a robust study.

Principles of Each Method

Swabbing: The Standard for Surface Recovery

Swabbing is the most widely used method for skin microbiome sampling, largely due to its simplicity and minimal invasiveness.^[3] The standard protocol involves rubbing a pre-moistened sterile swab across a defined area of the skin.

- Mechanism of Action: The process relies on the mechanical transfer of microorganisms, corneocytes, and skin surface lipids from the epidermis onto the fibers of the swab. The pre-moistening step is critical; using a sterile buffer (such as saline or phosphate-buffered saline) helps to overcome the electrostatic forces between microbes and the skin surface, significantly improving the recovery of microbial biomass.^[4]
- Causality Behind the Choice: Swabbing is excellent for capturing a snapshot of the surface-level microbiome. Its ease of use makes it ideal for large-scale clinical studies, sampling in difficult-to-reach anatomical sites, and longitudinal studies requiring frequent sampling.^[3]

Tape Stripping: Probing the Stratum Corneum

Tape stripping involves the sequential application and removal of an adhesive tape to the skin surface. This method is well-established in dermatology for assessing the structure and function of the stratum corneum and has been adapted for microbiome analysis.

- Mechanism of Action: Each application of the tape removes a layer of corneocytes, along with the associated microorganisms. By collecting sequential strips, it is possible to sample progressively deeper layers of the stratum corneum.^[5] This provides a unique advantage for studying the spatial distribution of the microbiome within the epidermal layers.
- Causality Behind the Choice: Tape stripping is chosen when the research question involves the microbial community residing within the stratum corneum, not just on the immediate surface. It is particularly valuable for its ability to recover a higher yield of viable bacteria for cultivation and for studies where the simultaneous analysis of host cells and biomarkers is desired.^{[5][6][7][8]}

Head-to-Head Comparison: Performance Metrics

The choice between swabbing and tape stripping should be data-driven. While studies show a high degree of similarity in the overall microbial community profiles generated by both methods via 16S rRNA sequencing, key performance differences exist.[\[6\]](#)[\[9\]](#)[\[10\]](#)

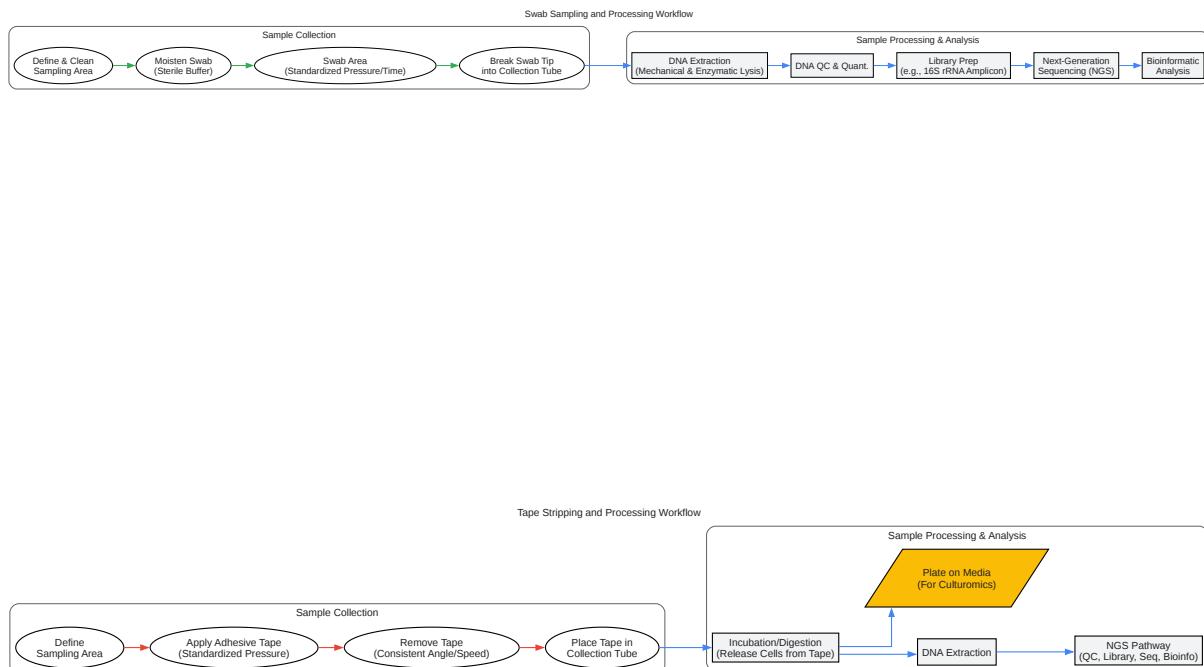
Data Summary Table

Performance Metric	Swabbing	Tape Stripping	Key Insights & Causality
Microbial Community Profile (NGS)	Provides a representative profile of the surface microbiota. [6] [9]	Provides a comparable profile to swabbing for overall composition. [6] [7] [9]	For broad community surveys using 16S rRNA or shotgun sequencing, both methods can yield similar results, indicating that for many applications, they can be used interchangeably. [6] [11]
Microbial DNA Yield	Yield can be variable and is often low. Some studies report higher total sequence data compared to tape stripping. [3]	Total DNA yield is comparable to swabbing. [9]	While total DNA (including host DNA) may be similar, the efficiency of microbial DNA recovery can be influenced by the downstream extraction protocol, which is a critical variable for both methods. [12]
Viable Bacteria Recovery (Culturomics)	Lower recovery of viable organisms.	Significantly higher number and diversity of viable bacteria recovered, especially under aerobic conditions. [6] [7] [8] [9]	The adhesive matrix of the tape may offer a more protective environment for bacteria during collection compared to the mechanical abrasion of a swab, preserving cell viability. This makes tape stripping superior

			for studies requiring bacterial culture.[9]
Depth of Sampling	Primarily samples the surface of the stratum corneum.[13]	Samples progressively deeper layers of the stratum corneum with each strip.[5]	Tape stripping allows for a spatial analysis of the microbiome within the epidermis, which is not possible with swabbing.[5][14]
Host DNA Contamination	High. A significant portion of extracted DNA is of human origin.[4]	High. Also co-extracts a large amount of human DNA from corneocytes.[5]	Both methods face the challenge of low microbial-to-host DNA ratios. This is an inherent difficulty in skin microbiome research that must be addressed through optimized DNA extraction and bioinformatic filtering. [15]
Ease of Use & Throughput	Very easy, rapid, and suitable for any body site. High throughput.	More technically demanding and time-consuming per sample. Less suitable for contoured or hairy areas. Lower throughput.	The simplicity of swabbing makes it the method of choice for large cohort studies or when sampling multiple body sites.[3] Tape stripping requires more training to ensure consistent pressure and application.[11]
Reproducibility	Can be operator-dependent (pressure, number of strokes).[7][9]	Can be made highly reproducible with standardized pressure	While swabbing is simpler, the lack of control over application pressure

and application
protocols.[11]

can introduce
variability.[9]
Standardized tape
stripping protocols can
offer higher
consistency.[11]



Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following sections detail standardized protocols for both methods and visualize the experimental workflows.

Swab Sampling Workflow

The swabbing workflow is a straightforward process focused on capturing surface microbes for subsequent molecular analysis.

[Click to download full resolution via product page](#)

Caption: Tape Stripping and Processing Workflow.

Detailed Tape Stripping Protocol:

- Preparation: Define the sampling area. Ensure the skin is clean and dry.
- Application: Using sterile forceps, apply a sterile adhesive tape (e.g., D-Squame®) to the defined area. Apply firm, consistent pressure for 5 seconds using a standardized tool (e.g., a spring-loaded device or the plunger of a syringe) to ensure uniform adhesion. Rationale: Standardizing pressure is critical for reproducibility, as it dictates the amount of stratum corneum removed.

- Removal: Remove the tape strip smoothly and consistently in a single motion.
- Storage: Using sterile forceps, place the tape strip (adhesive side down) into a sterile collection tube. For NGS, this tube may contain lysis buffer. For culturomics, it may contain a transport medium.
- Sequential Sampling (Optional): Repeat steps 2-4 with new tape strips on the exact same site to sample deeper layers. Keep each strip in a separate, labeled tube.
- Processing:
 - For NGS: Proceed with an extraction protocol that includes a digestion step to release the corneocytes and microbes from the tape's adhesive matrix prior to cell lysis. [\[16\]](#) * For Culturomics: Vortex the tube vigorously to dislodge viable bacteria into the transport medium, then plate the suspension onto various growth media. [\[9\]](#)

Conclusion and Recommendations

Both swabbing and tape stripping are robust methods for skin microbiome analysis, and the notion of one being definitively "better" is a misconception. The optimal choice is dictated entirely by the research question.

- Choose Swabbing for:
 - Large-scale clinical or epidemiological studies.
 - Studies requiring sampling from multiple body sites, including contoured or sensitive areas.
 - Research focused primarily on broad, surface-level microbial community composition via NGS.
 - Projects where ease of use, speed, and high throughput are priorities.
- Choose Tape Stripping for:
 - Studies requiring the cultivation of viable bacteria (culturomics).

- Research investigating the spatial distribution of the microbiome within the stratum corneum.
- Projects that aim to correlate microbial data with host biomarkers (e.g., proteins, RNA) from the same sample. [5] * Applications where high reproducibility is paramount and a more technical protocol can be accommodated.

Ultimately, the most critical factor for success is not the method itself, but the consistency with which it is applied. A well-validated, standardized protocol is the bedrock of any reliable skin microbiome study.

References

- Ogai, K., et al. (2018). A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping. *Frontiers in Microbiology*.
- ResearchGate. (2018). A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping. ResearchGate.
- PubMed. (2018). A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping. PubMed.
- CD Genomics. Sample Preparation Protocols for Skin Microbiome Sequencing. CD Genomics.
- National Institutes of Health (NIH). (2018). A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping. PMC.
- Diva-portal.org. (2018). Optimizing methods for analyzing the skin microbiota. Diva Portal.
- Fujita Health University. (2018). A comparison of techniques for collecting skin microbiome samples: Swabbing versus tape-stripping. Fujita Health University Academic Repository.
- Microbiology Society. (2025). Methods for the analysis of skin microbiomes: a comparison of sampling processes and 16S rRNA hypervariable regions. Microbiology Society.
- Wiley Online Library. (2024). Simple tape-stripping method for highly reliable and quantitative analysis of skin microbiome. *Experimental Dermatology*.
- ResearchGate. (2021). Sampling methods of the skin microbiota and their advantages and disadvantages. ResearchGate.
- Microbiome Insights. How to Design a Skin Microbiome Study, Part I: Sampling. Microbiome Insights.
- Nature Protocols. (2025). Sample collection, preparation, and sequencing protocols for developing metagenomic approaches in skin and wound microbiome analysis. Nature Protocols.

- Frontiers. (2025). Optimisation of cutaneous microbiota sampling methodology. *Frontiers in Cellular and Infection Microbiology*.
- National Institutes of Health (NIH). (2022). Towards standardized and reproducible research in skin microbiomes. *PMC*.
- Frontiers. (2024). Optimisation of the sampling method for skin microbiome studies in healthy children: a pilot cohort study. *Frontiers in Pediatrics*.
- MDPI. (2023). The Skin Microbiome: Current Techniques, Challenges, and Future Directions. *International Journal of Molecular Sciences*.
- National Institutes of Health (NIH). (2021). Identifying biases and their potential solutions in human microbiome studies. *PMC*.
- National Institutes of Health (NIH). (2023). An efficient method for high molecular weight bacterial DNA extraction suitable for shotgun metagenomics from skin swabs. *Scientific Reports*.
- ResearchGate. (2022). Investigation of the Skin Microbiome: Swabs vs Biopsies. *ResearchGate*.
- National Institutes of Health (NIH). (2020). Simultaneous skin biome and keratinocyte genomic capture reveals microbiome differences by depth of sampling. *PMC*.
- YouTube. (2021). Optimized microbial skin collection, extraction and sequencing. *YouTube*.
- Dove Press. (2022). Skin Microbiota Profiles from Tape Stripping and Skin Biopsy Samples of Patients with Psoriasis Treated with Narrowband Ultraviolet B. *Clinical, Cosmetic and Investigational Dermatology*.
- National Institutes of Health (NIH). (2022). Skin Microbiota Profiles from Tape Stripping and Skin Biopsy Samples of Patients with Psoriasis Treated with Narrowband Ultraviolet B. *PMC*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | Optimisation of cutaneous microbiota sampling methodology [frontiersin.org]
- 2. Frontiers | Optimisation of the sampling method for skin microbiome studies in healthy children: a pilot cohort study [frontiersin.org]
- 3. diva-portal.org [diva-portal.org]
- 4. How to Design a Skin Microbiome Study, Part I: Sampling [blog.microbiomeinsights.com]

- 5. Simultaneous skin biome and keratinocyte genomic capture reveals microbiome differences by depth of sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 11. Simple tape-stripping method for highly reliable and quantitative analysis of skin microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying biases and their potential solutions in human microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. dovepress.com [dovepress.com]
- 15. Towards standardized and reproducible research in skin microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Skin Microbiome: Current Techniques, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["comparison of swabbing and tape stripping for skin microbiome sampling"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146743#comparison-of-swabbing-and-tape-stripping-for-skin-microbiome-sampling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com